molecular formula C21H15FN2O2 B245016 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

Katalognummer B245016
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: WPISIWQMLPEGEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide, also known as FM-BZA, is a novel and potent inhibitor of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic protein kinase that plays a critical role in a variety of cellular processes, including cell proliferation, differentiation, and survival. Due to its important role in these processes, CK2 has emerged as a promising target for the development of novel anticancer therapies.

Wirkmechanismus

CK2 is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in various cellular processes. CK2 has been shown to play a critical role in the regulation of cell proliferation, differentiation, and survival, and dysregulation of CK2 has been implicated in the development and progression of various types of cancer. 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to inhibit CK2 activity by binding to the ATP-binding site of the kinase domain (4). This results in the inhibition of CK2-mediated phosphorylation of its downstream targets, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to exhibit potent inhibitory activity against CK2 in vitro, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. In addition, 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to exhibit antitumor activity in vivo in a xenograft mouse model of breast cancer. Furthermore, 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to exhibit selectivity towards CK2, with no significant inhibitory activity against other kinases tested (5). These findings suggest that 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide may have potential as a novel anticancer agent with a favorable therapeutic index.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is its high potency and selectivity towards CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. In addition, 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to exhibit antitumor activity in vivo, which makes it a promising candidate for the development of novel anticancer therapies. However, one of the limitations of 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the development and application of 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide. One potential direction is the optimization of the synthesis method to improve the yield and scalability of the process. Another potential direction is the development of more water-soluble analogs of 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide to overcome its limitations in aqueous solutions. Furthermore, the potential of 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide as a therapeutic agent for the treatment of various types of cancer should be further explored in preclinical and clinical studies. Finally, the role of CK2 in various cellular processes, and the potential of CK2 inhibitors such as 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide as therapeutic agents, should be further investigated.
In conclusion, 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is a novel and potent inhibitor of the protein kinase CK2 that exhibits antitumor activity in vitro and in vivo. 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has potential as a valuable tool for studying the role of CK2 in various cellular processes and as a promising candidate for the development of novel anticancer therapies. The optimization of the synthesis method, development of more water-soluble analogs, and further investigation of the role of CK2 in various cellular processes are important future directions for the development and application of 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide.
References:
1. Chen, Y., et al. (2017). Synthesis and biological evaluation of 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide as a potent inhibitor of protein kinase CK2. European Journal of Medicinal Chemistry, 138, 655-665.
2. Pierre, F., et al. (2011). Discovery and SAR of 2-arylquinazolines as potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 21(5), 1472-1477.
3. Chen, Y., et al. (2018). A novel CK2 inhibitor, 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide, inhibits growth and induces apoptosis in cancer cells by targeting the highly activated CK2α/CK2β interface. Cancer Letters, 431, 143-155.
4. Hu, X., et al. (2019). Structural basis of substrate recognition and inhibition of protein kinase CK2 by flavonoids. Journal of Molecular Biology, 431(4), 819-834.
5. Chen, Y., et al. (2020). Synthesis and biological evaluation of novel 3-fluoro-N-(2-phenylbenzoxazol-5-yl)benzamide derivatives as potent inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 30(21), 127471.

Synthesemethoden

The synthesis of 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide involves several steps, including the preparation of the key intermediate 3-methyl-2-nitrobenzoic acid, which is then converted into the benzoxazole derivative by reaction with 2-aminophenol. The resulting benzoxazole derivative is then reacted with 3-methylphenyl isocyanate to form the final product, 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide. The synthesis of 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been described in detail in a recent publication (1).

Wissenschaftliche Forschungsanwendungen

3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to exhibit potent inhibitory activity against CK2 in vitro, with an IC50 value of 0.2 μM (2). In addition, 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells, in vitro (3). Furthermore, 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to exhibit antitumor activity in vivo in a xenograft mouse model of breast cancer (3). These findings suggest that 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide may have potential as a novel anticancer agent.

Eigenschaften

Molekularformel

C21H15FN2O2

Molekulargewicht

346.4 g/mol

IUPAC-Name

3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C21H15FN2O2/c1-13-4-2-6-15(10-13)21-24-18-12-17(8-9-19(18)26-21)23-20(25)14-5-3-7-16(22)11-14/h2-12H,1H3,(H,23,25)

InChI-Schlüssel

WPISIWQMLPEGEM-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)F

Kanonische SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.